[(1-ethyl-1H-pyrazol-3-yl)methyl]({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine
Description
The compound (1-ethyl-1H-pyrazol-3-yl)methylamine is a bifunctional pyrazole derivative featuring two distinct pyrazole rings connected via a methylene amine linker. The first pyrazole ring (position 3) is substituted with a 1-ethyl group, while the second (position 5) carries a 1-(2-fluoroethyl) substituent. Such fluorinated pyrazole amines are of significant interest in medicinal chemistry due to fluorine’s ability to modulate electronic properties, lipophilicity, and metabolic stability .
Properties
CAS No. |
1856024-14-0 |
|---|---|
Molecular Formula |
C12H18FN5 |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C12H18FN5/c1-2-17-7-4-11(16-17)9-14-10-12-3-6-15-18(12)8-5-13/h3-4,6-7,14H,2,5,8-10H2,1H3 |
InChI Key |
VMLUXXMRKLNXRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CC=NN2CCF |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence and Intermediate Formation
The most widely documented method involves sequential alkylation and coupling reactions. The synthesis begins with the preparation of two pyrazole precursors:
-
1-Ethyl-1H-pyrazol-3-ylmethanol : Synthesized via alkylation of pyrazole-3-carbaldehyde with ethyl bromide in ethanol, catalyzed by sodium hydride.
-
1-(2-Fluoroethyl)-1H-pyrazol-5-ylmethanol : Produced by reacting pyrazole-5-carbaldehyde with 2-fluoroethyl bromide under similar conditions.
These intermediates undergo oxidation to their respective aldehydes using pyridinium chlorochromate (PCC), followed by reductive amination with methylamine in the presence of sodium cyanoborohydride. The final coupling step employs a Dean-Stark trap to remove water, enhancing imine formation efficiency.
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous THF | Maximizes aldehyde stability |
| Temperature | 0–5°C (alkylation) | Prevents side reactions |
| Catalyst | NaHCO₃ (2 mol%) | Accelerates coupling |
| Reaction Time | 48 hours (total) | Ensures completion |
This method achieves yields of 65–72%, with purity >95% after column chromatography.
Continuous Flow Synthesis for Scalability
Apparatus and Process Design
Continuous flow reactors (CFRs) address scalability challenges inherent in batch processes. In this setup:
-
Precursor Solutions : 1-Ethylpyrazole and 2-fluoroethylpyrazole derivatives are dissolved in dimethylformamide (DMF) and fed into separate channels.
-
Mixing Zone : A T-junction combines streams, initiating nucleophilic substitution at 80°C.
-
In-Line Monitoring : UV-Vis spectroscopy tracks intermediate formation, enabling real-time adjustments.
Advantages Over Batch Methods
-
Throughput : 5× higher productivity (2.8 kg/day vs. 0.5 kg/day in batch).
-
Safety : Reduced handling of hazardous reagents (e.g., fluoroethyl bromide).
-
Consistency : Relative standard deviation (RSD) of <2% across 10 batches.
Cyclization Using Lawesson’s Reagent
Patent-Based Methodology (WO2015063709A1)
A patent-pending approach leverages Lawesson’s reagent (LR) for cyclization:
-
Thiocarbonyl Formation : LR converts a diketone precursor to a thioketone intermediate at 110°C in toluene.
-
Cyclocondensation : The thioketone reacts with hydrazine hydrate, forming the pyrazole ring.
-
Deprotection : Trifluoroacetic acid removes tert-butoxycarbonyl (Boc) groups, yielding the target amine.
Key Data
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Thiocarbonylation | 88% | 90% |
| Cyclocondensation | 76% | 85% |
| Deprotection | 92% | 98% |
This method is notable for avoiding phosphorus oxychloride, a corrosive reagent used in traditional cyclizations.
Industrial-Scale Production Techniques
Large-Batch Alkylation
Pharmaceutical manufacturers employ a modified alkylation protocol:
-
Reactor Setup : 500-L stainless steel reactor with reflux condenser.
-
Conditions : Ethyl bromide (1.2 eq.), K₂CO₃ (2.5 eq.), acetonitrile, 12-hour reflux.
-
Workup : Distillation removes acetonitrile; crude product is crystallized from hexane/ethyl acetate (4:1).
Purification Innovations
-
Simulated Moving Bed (SMB) Chromatography : Reduces solvent use by 40% compared to traditional columns.
-
Crystallization Additives : Polyvinylpyrrolidone (PVP) suppresses oligomer formation, enhancing crystal purity to 99.5%.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Scientific Research Applications
(1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous pyrazole derivatives:
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s fluoroethyl group balances hydrophilicity and membrane permeability. In contrast, the trifluoromethyl analogue () is more lipophilic (clogP ~2.1 vs. ~1.5 for the target) .
- Metabolic Stability: Fluorine in the target compound reduces oxidative metabolism compared to non-fluorinated analogues like 3-methyl-1-phenyl-1H-pyrazol-5-amine .
- Binding Interactions : The pyridinyl substituent in ’s compound may engage in π-π stacking or hydrogen bonding with biological targets, whereas the thienyl group () could participate in sulfur-mediated interactions .
Biological Activity
The compound (1-ethyl-1H-pyrazol-3-yl)methylamine , also referred to as N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine, is a member of the pyrazole class of heterocyclic compounds. Its unique structural characteristics suggest significant potential for various biological activities, particularly in medicinal chemistry. This article provides a detailed examination of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure with two pyrazole rings and substituents that enhance its reactivity. The molecular formula is with a molecular weight of 287.77 g/mol. The presence of both ethyl and fluoroethyl groups contributes to its unique properties, making it a candidate for further pharmacological studies.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₂H₁₉ClFN₅ |
| Molecular Weight | 287.77 g/mol |
| Functional Groups | Pyrazole rings, ethyl group, fluoroethyl group |
Research indicates that this compound interacts with specific biological targets, modulating enzyme or receptor activity. Its unique substitution pattern may confer selectivity towards certain biological pathways, potentially influencing various cellular processes.
Anticancer Activity
Studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines:
- IC₅₀ Values : Some derivatives have IC₅₀ values in the low micromolar range, indicating potent activity against tumor cells.
- Cell Cycle Arrest : Certain analogs have been reported to arrest the cell cycle in the G2/M phase by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .
Anti-inflammatory Effects
Compounds similar to (1-ethyl-1H-pyrazol-3-yl)methylamine have been studied for their anti-inflammatory properties. For example, some derivatives showed promising results in reducing inflammation markers in preclinical models .
Binding Affinity and Selectivity
Docking studies have revealed that certain pyrazole derivatives can bind effectively to target proteins involved in cancer progression and inflammation. The binding poses suggest interactions with critical amino acids in the active sites of these proteins, indicating potential for high selectivity .
Case Study 1: Anticancer Activity in Cell Lines
A study investigated the effects of a related pyrazole compound on various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The compound exhibited a mean growth inhibition of 54.25% against HepG2 and 38.44% against HeLa cells, while showing minimal toxicity to normal fibroblasts .
Case Study 2: Anti-inflammatory Mechanisms
In another study, a derivative was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting that the compound may modulate inflammatory responses effectively .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1-ethyl-1H-pyrazol-3-yl)methylamine, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves multi-step alkylation and coupling reactions. For example:
Step 1 : Prepare 1-ethyl-3-(hydroxymethyl)pyrazole via nucleophilic substitution of 1-ethylpyrazole with formaldehyde.
Step 2 : React with 1-(2-fluoroethyl)-5-(chloromethyl)pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
Optimization : Use continuous flow chemistry to enhance scalability and purity (>95% by HPLC). Catalytic systems like Pd/C or CuI improve cross-coupling efficiency .
Q. How is structural characterization performed for this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituents (e.g., δ 4.2 ppm for -CH₂-F in 2-fluoroethyl group; δ 1.3 ppm for ethyl-CH₃) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 293.18) .
- X-ray Crystallography : Resolve bond angles and torsional strain between pyrazole rings using SHELXL software .
Q. What in vitro assays are recommended to assess biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinase targets (e.g., EGFR, JAK2) using fluorescence polarization assays (IC₅₀ values reported in µM range) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ < 10 µM indicating potency .
Advanced Research Questions
Q. How does fluorine substitution at the 2-fluoroethyl group influence pharmacokinetics?
- Methodological Answer :
- Lipophilicity : Measure logP (e.g., 2.1 vs. 1.7 for non-fluorinated analog) via shake-flask method. Fluorine increases membrane permeability .
- Metabolic Stability : Incubate with liver microsomes; LC-MS quantifies parent compound degradation (t₁/₂ > 120 min suggests improved stability) .
Q. How to resolve contradictions in reported IC₅₀ values across studies?
- Methodological Answer :
- Standardize Assays : Use identical buffer conditions (e.g., 10 mM ATP in kinase assays) and cell passage numbers.
- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key residues: Lys721 (H-bond with amine) and Thr766 (van der Waals contact with pyrazole) .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes (RMSD < 2.0 Å indicates robust binding) .
Key Methodological Notes
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for >98% purity .
- Stability Testing : Store at -20°C under argon; avoid prolonged exposure to light due to fluorophore sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
